Rqikiwfqnrrmkwkk

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

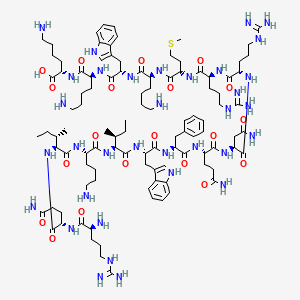

Rqikiwfqnrrmkwkk, also known as this compound, is a useful research compound. Its molecular formula is C104H168N34O20S and its molecular weight is 2246.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Drug Delivery

Mechanism of Action:

Penetratin enhances cellular uptake through direct translocation across the lipid bilayer of cell membranes. Its arginine-rich structure is crucial for this process, allowing it to interact favorably with negatively charged membrane components .

Applications:

- Therapeutic Molecule Delivery: Penetratin has been successfully used to deliver a range of therapeutic molecules, including proteins, peptides, and nucleic acids. For instance, it has been shown to effectively transport small interfering RNA (siRNA) into cells, enhancing gene silencing capabilities .

- Cancer Therapy: Research indicates that Penetratin can deliver chemotherapeutic agents directly into cancer cells, thereby increasing the efficacy of treatments while minimizing side effects on healthy tissues .

Gene Therapy

Role in Gene Therapy:

Penetratin serves as a vehicle for gene therapy applications by facilitating the intracellular delivery of plasmids and other genetic materials. This capability is particularly valuable in developing therapies for genetic disorders.

Case Studies:

- Transfection Efficiency: Studies have demonstrated that Penetratin significantly improves transfection efficiency compared to traditional methods, such as lipofection. For example, when used to deliver plasmid DNA encoding therapeutic proteins, Penetratin increased the expression levels of these proteins in target cells .

- In Vivo Applications: In animal models, Penetratin has been utilized to deliver genes that encode for neuroprotective factors in models of neurodegenerative diseases, showing promising results in reducing neuronal damage and improving functional outcomes .

Diagnostic Imaging

Use in Imaging Techniques:

Penetratin's ability to cross cellular membranes has made it a valuable tool in the field of diagnostic imaging.

Applications:

- Fluorescent Imaging: Penetratin-conjugated fluorescent probes have been developed for real-time imaging of cellular processes. These probes allow researchers to visualize cellular uptake and localization of various biomolecules within live cells .

- Radioactive Tracers: The peptide has also been employed to enhance the delivery of radioactive tracers for imaging applications in oncology. For instance, conjugates of Penetratin with technetium-99m have been explored for their potential in imaging tumors non-invasively .

Table of Applications

| Application Area | Description | Example Use Cases |

|---|---|---|

| Drug Delivery | Facilitates delivery of therapeutic molecules across cell membranes | Delivery of siRNA and chemotherapeutics |

| Gene Therapy | Enhances transfection efficiency for plasmid DNA | Gene delivery for neuroprotection |

| Diagnostic Imaging | Used as a vehicle for imaging agents | Fluorescent probes and radioactive tracers |

属性

分子式 |

C104H168N34O20S |

|---|---|

分子量 |

2246.7 g/mol |

IUPAC 名称 |

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C104H168N34O20S/c1-6-58(3)84(138-94(150)74(40-42-82(111)140)124-86(142)65(109)30-23-48-119-102(113)114)99(155)131-70(35-17-21-46-107)93(149)137-85(59(4)7-2)100(156)136-79(54-62-57-123-67-32-14-12-29-64(62)67)97(153)133-77(52-60-26-9-8-10-27-60)95(151)129-73(39-41-81(110)139)91(147)135-80(55-83(112)141)98(154)128-72(38-25-50-121-104(117)118)87(143)126-71(37-24-49-120-103(115)116)88(144)130-75(43-51-159-5)92(148)125-69(34-16-20-45-106)90(146)134-78(53-61-56-122-66-31-13-11-28-63(61)66)96(152)127-68(33-15-19-44-105)89(145)132-76(101(157)158)36-18-22-47-108/h8-14,26-29,31-32,56-59,65,68-80,84-85,122-123H,6-7,15-25,30,33-55,105-109H2,1-5H3,(H2,110,139)(H2,111,140)(H2,112,141)(H,124,142)(H,125,148)(H,126,143)(H,127,152)(H,128,154)(H,129,151)(H,130,144)(H,131,155)(H,132,145)(H,133,153)(H,134,146)(H,135,147)(H,136,156)(H,137,149)(H,138,150)(H,157,158)(H4,113,114,119)(H4,115,116,120)(H4,117,118,121)/t58-,59-,65-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,84-,85-/m0/s1 |

InChI 键 |

BHONFOAYRQZPKZ-LCLOTLQISA-N |

SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)N |

手性 SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)N |

规范 SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)N |

序列 |

RQIKIWFQNRRMKWKK |

同义词 |

penetratin |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。